Methyl 4-bromo-3-(methoxymethyl)benzoate
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
Methyl 4-bromo-3-(methoxymethyl)benzoate has been studied for its crystal structure. Suchetan et al. (2016) compared its structure with similar bromo–hydroxy–benzoic acid derivatives, observing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Antibacterial Properties
Xu et al. (2003) isolated compounds from the marine alga Rhodomela confervoides, including a variant of methyl 4-bromo-3-(methoxymethyl)benzoate, which exhibited moderate antibacterial activity (Xu et al., 2003).
Synthesis and Reactivity
Akbaba et al. (2010) synthesized a natural product containing methyl 4-bromo-3-(methoxymethyl)benzoate and explored its reactivity, contributing to the understanding of methoxymethyl-substituted aryl methyl ethers (Akbaba et al., 2010).
Photodynamic Therapy
Pişkin et al. (2020) studied the synthesis of zinc phthalocyanine substituted with methyl 4-bromo-3-(methoxymethyl)benzoate derivatives. These compounds showed potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Mesomorphic and Fluorescence Properties
Muhammad et al. (2016) synthesized a series of compounds including methyl 4-(4-alkoxystyryl)benzoates, related to methyl 4-bromo-3-(methoxymethyl)benzoate, to study their liquid crystalline and fluorescence properties (Muhammad et al., 2016).
Vibrational Analysis and Chemical Reactivity
Yadav et al. (2022) conducted a detailed vibrational analysis and evaluated the chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into the properties of methyl 4-bromo-3-(methoxymethyl)benzoate (Yadav et al., 2022).
Photochemical Reactions
Cantrell (1973) explored the photochemical reactions of methyl benzoate, closely related to methyl 4-bromo-3-(methoxymethyl)benzoate, demonstrating processes like hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).
Mechanism of Action
Mode of Action
The mode of action of Methyl 4-bromo-3-(methoxymethyl)benzoate involves several chemical reactions. It is suggested that it may undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
methyl 4-bromo-3-(methoxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-6-8-5-7(10(12)14-2)3-4-9(8)11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRTYWDBBOLUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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